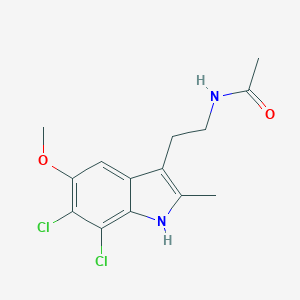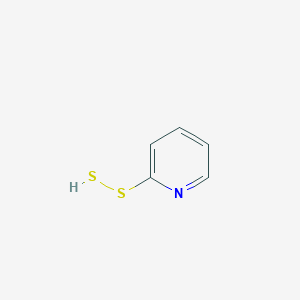
Pyridine-2-dithioperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2-dithioperoxol (PDTP) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PDTP is a potent oxidant that has been shown to have a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. In
Mechanism Of Action
Pyridine-2-dithioperoxol is a potent oxidant that can oxidize a wide range of organic and inorganic compounds. The mechanism of action of Pyridine-2-dithioperoxol involves the transfer of an oxygen atom from the peroxide group to the substrate, resulting in the formation of a sulfenic acid intermediate. The sulfenic acid intermediate can then undergo further oxidation to form a sulfinic acid or a sulfonic acid. The mechanism of action of Pyridine-2-dithioperoxol is highly dependent on the nature of the substrate and the reaction conditions.
Biochemical And Physiological Effects
Pyridine-2-dithioperoxol has been shown to have a wide range of biochemical and physiological effects. Pyridine-2-dithioperoxol can selectively oxidize cysteine residues in proteins, which can alter their activity and function. Pyridine-2-dithioperoxol has also been shown to induce apoptosis in cancer cells by disrupting the redox balance. Pyridine-2-dithioperoxol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Pyridine-2-dithioperoxol has also been shown to have neuroprotective effects by reducing oxidative stress in neuronal cells.
Advantages And Limitations For Lab Experiments
Pyridine-2-dithioperoxol has several advantages for lab experiments. Pyridine-2-dithioperoxol is a highly selective oxidant that can selectively oxidize cysteine residues in proteins. Pyridine-2-dithioperoxol is also a potent oxidant that can oxidize a wide range of organic and inorganic compounds. However, Pyridine-2-dithioperoxol has some limitations for lab experiments. Pyridine-2-dithioperoxol is a highly reactive compound that can decompose rapidly in the presence of air or moisture. Pyridine-2-dithioperoxol is also a toxic compound that requires proper handling and disposal.
Future Directions
Pyridine-2-dithioperoxol has several potential future directions for research. Pyridine-2-dithioperoxol can be further explored for its potential applications in organic synthesis and catalysis. Pyridine-2-dithioperoxol can also be further studied for its potential applications in biochemistry and medicine. Pyridine-2-dithioperoxol can be used as a tool for studying the redox regulation of proteins and enzymes. Pyridine-2-dithioperoxol can also be explored for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, Pyridine-2-dithioperoxol is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. Pyridine-2-dithioperoxol has a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. Pyridine-2-dithioperoxol is a potent oxidant that can selectively oxidize cysteine residues in proteins and has several biochemical and physiological effects. Pyridine-2-dithioperoxol has several advantages for lab experiments but also has some limitations. Pyridine-2-dithioperoxol has several potential future directions for research, including its potential applications in medicine and therapeutic interventions.
Synthesis Methods
Pyridine-2-dithioperoxol can be synthesized by the reaction of pyridine-2-thiol with hydrogen peroxide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes oxidation to form Pyridine-2-dithioperoxol. The yield of Pyridine-2-dithioperoxol can be improved by using excess hydrogen peroxide and a high concentration of the acid catalyst.
Scientific Research Applications
Pyridine-2-dithioperoxol has been extensively studied for its potential applications in various fields of research. In organic synthesis, Pyridine-2-dithioperoxol has been used as a powerful oxidant for the conversion of alcohols to aldehydes or ketones. Pyridine-2-dithioperoxol has also been used as a catalyst for the oxidation of sulfides to sulfoxides and sulfones. In biochemistry, Pyridine-2-dithioperoxol has been used as a tool for studying the redox regulation of proteins and enzymes. Pyridine-2-dithioperoxol has been shown to selectively oxidize cysteine residues in proteins, which can alter their activity and function.
properties
CAS RN |
105988-28-1 |
|---|---|
Product Name |
Pyridine-2-dithioperoxol |
Molecular Formula |
C5H5NS2 |
Molecular Weight |
143.2 g/mol |
IUPAC Name |
2-(disulfanyl)pyridine |
InChI |
InChI=1S/C5H5NS2/c7-8-5-3-1-2-4-6-5/h1-4,7H |
InChI Key |
ROJBIOJYHVAOFT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SS |
Canonical SMILES |
C1=CC=NC(=C1)SS |
synonyms |
2-Pyridinesulfenothioicacid(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



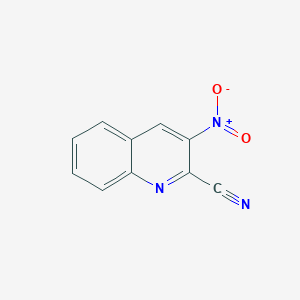
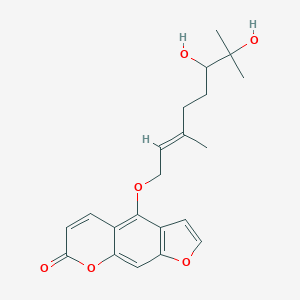

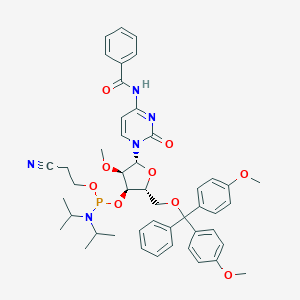


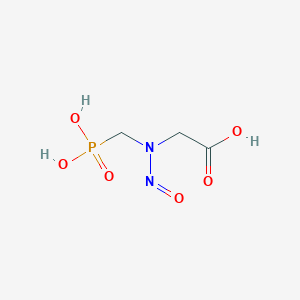

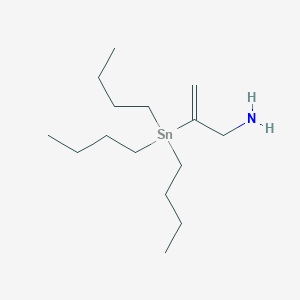
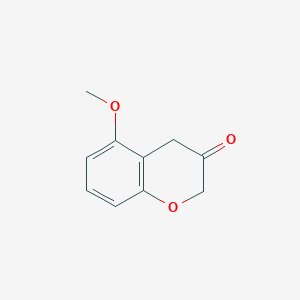

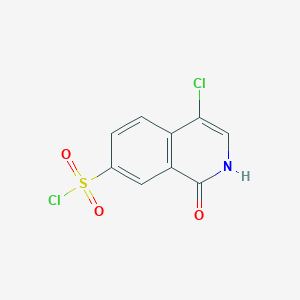
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
